molecular formula C12H7F7O2 B1333749 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione CAS No. 53580-21-5

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

Cat. No. B1333749
CAS RN: 53580-21-5
M. Wt: 316.17 g/mol
InChI Key: HNYZQPXURIQQJV-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione, or HFPHD, is a fluorinated aromatic compound with a wide range of applications in the fields of chemistry and biochemistry. HFPHD is a versatile compound that has been used in a variety of different research projects, from synthesis of organic compounds to study of drug mechanisms of action. In

Scientific Research Applications

  • Luminescent Studies

    • Field : Chemistry
    • Application : This compound has been used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have luminescent properties, which means they emit light when excited .
    • Method : The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (HPyrC3F7) with freshly precipitated hydrated europium (III) and samarium (III) hydroxides in EtOH afforded crystalline complexes .
    • Results : The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .
  • Time-Resolved Fluoroimmunoassays

    • Field : Biochemistry
    • Application : 4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride (BHHCT) is a sensitive label for time-resolved fluoroimmunoassays via the europium chelate .
    • Method : The compound is used as a ligand for TRF-complexes (with Eu3+) used for preparing Silica-Nanoparticles .
    • Results : The details of the results or outcomes obtained were not specified in the source .
  • Near-Infrared Luminescent Studies

    • Field : Materials Chemistry
    • Application : This compound has been used in the synthesis of new ternary lanthanide .
    • Method : The ligand Hhfth [4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hex-ane-1,3-dione], which contains a heptafluoropropyl group, has been used to synthesize several new ternary lanthanide .
    • Results : The details of the results or outcomes obtained were not specified in the source .
  • Triplet Energy State Studies

    • Field : Materials Chemistry
    • Application : The triplet energy state of the HTH [HTH: 4,4,5,5,6,6,6-heptafluoro-1- (2-thienyl)hexane-1,3-dione] ligand was measured .
    • Method : The compound was used in the synthesis of Sm (HTH)3phen (phen: 1,10-phenanthroline) complex .
    • Results : The complex was found to produce strong PL intensity and high fluorescence yield .
  • Mass Spectrometry Studies

    • Field : Analytical Chemistry
    • Application : This compound has been used in mass spectrometry studies .
    • Method : The compound’s structure and composition were characterized by physicochemical methods, including single-crystal X-ray diffraction .
    • Results : The details of the results or outcomes obtained were not specified in the source .
  • Synthesis of Complexes with High Fluorescence Yield

    • Field : Materials Chemistry
    • Application : The compound has been used in the synthesis of complexes that produce strong photoluminescence (PL) intensity and high fluorescence yield .
    • Method : The compound was used in the synthesis of Sm (HTH)3phen (phen: 1,10-phenanthroline) complex .
    • Results : The complex was found to produce strong PL intensity and high fluorescence yield .

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZQPXURIQQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382160
Record name 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

CAS RN

53580-21-5
Record name 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Shchur, OG Khudina, YV Burgart, VI Saloutin… - Russian Journal of …, 2007 - Springer
New fluoroalkyl-containing 2,2′-(biphenyl-4,4′-diyldihydrazono)bis(1,3-diketones) and 2,2′-(biphenyl-4,4′-diyldihydrazono)bis(3-oxopropionates) were synthesized by azo …
Number of citations: 13 link.springer.com
L Supe, S Afzal, A Mahmood, SA Ejaz… - European Journal of …, 2018 - Wiley Online Library
A new methodology for the synthesis of fluorinated and non‐fluorinated 1H‐pyrazolo[3,4‐b]pyridin‐3‐ones was developed. The reactions proceed by cyclization of electron‐rich 3‐…

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